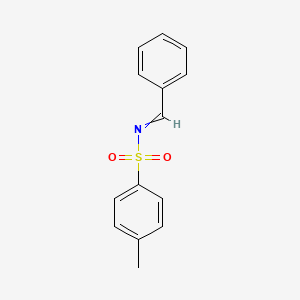

N-benzylidene-4-methylbenzenesulfonamide

Description

Significance and Versatility of N-Sulfonylimines in Modern Synthetic Chemistry

N-Sulfonylimines, in general, are highly valued intermediates in organic synthesis due to their enhanced stability compared to their N-alkyl or N-aryl counterparts, while still retaining sufficient reactivity. The electron-withdrawing sulfonyl group polarizes the C=N bond, making the imine carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This inherent reactivity has been harnessed in a plethora of synthetic transformations, including nucleophilic additions, cycloaddition reactions, and rearrangements, leading to the stereoselective synthesis of nitrogen-containing compounds such as amino acids, alkaloids, and other pharmaceutically relevant molecules. Their ability to act as versatile building blocks has cemented their importance in the synthetic chemist's toolkit.

Historical Context and Evolution of Research on N-benzylidene-4-methylbenzenesulfonamide as a Key Synthon

The journey of N-sulfonylimines from chemical curiosities to indispensable synthetic intermediates has been a gradual one. Early methods for their preparation often involved the direct condensation of aldehydes with sulfonamides, a reaction that typically required harsh conditions, such as high temperatures and the use of strong acids or dehydrating agents, to drive the equilibrium towards the imine product. These challenging synthetic protocols initially limited their widespread application.

A significant breakthrough in the accessibility and utility of N-sulfonylimines came with the development of milder and more efficient synthetic methods. The use of Lewis acids and other catalysts has enabled the synthesis of these compounds under more benign conditions, broadening their substrate scope and functional group tolerance. researchgate.net For instance, the use of zeolite catalysts has provided an effective pathway for the condensation of p-toluenesulfonamide (B41071) with various aldehydes. researchgate.net More recently, eco-friendly, catalyst-free methods employing reusable dehydrating agents like neutral aluminum oxide have been developed, further enhancing the practicality of N-sulfonylimine synthesis. researchgate.net

As synthetic methodologies improved, the exploration of the reactivity of N-sulfonylimines, with this compound often serving as a benchmark substrate, expanded rapidly. Researchers began to uncover its potential in asymmetric synthesis, where the tosyl group could act as a chiral auxiliary or direct the stereochemical outcome of a reaction. This evolution has solidified the position of this compound as a key synthon in the stereoselective synthesis of complex nitrogenous compounds.

Scope and Importance of this compound in Electrophilic and Radical Processes

The synthetic utility of this compound is most prominently demonstrated in its role as an electrophile. The electron-deficient imine carbon readily participates in a variety of polar reactions, making it a valuable partner in the formation of new carbon-carbon and carbon-heteroatom bonds. Its applications in nucleophilic additions and cycloaddition reactions are particularly noteworthy and have been extensively explored.

Beyond its well-established electrophilic character, emerging research has begun to shed light on the involvement of N-sulfonylimines in radical reactions. While less common, the generation of radical species from N-sulfonylimines opens up new avenues for bond formation and molecular construction. The ability to engage in both polar and radical pathways underscores the remarkable versatility of this compound and its continuous importance in the ever-evolving field of organic synthesis. Recent advancements in photoredox catalysis have been instrumental in unlocking the potential of N-sulfonylimines in radical transformations, further expanding their synthetic repertoire. nih.govacs.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂S | nih.gov |

| Molecular Weight | 259.32 g/mol | sigmaaldrich.com |

| Appearance | White solid/powder | sigmaaldrich.comrsc.org |

| Melting Point | 108-115 °C | sigmaaldrich.com |

| CAS Number | 51608-60-7 | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectrum Type | Key Data and Observations | Source |

| ¹H NMR (CDCl₃, 300 MHz) | δ 9.03 (s, 1H), 7.92 (d, J = 7.2 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H), 7.67–7.55 (m, 1H), 7.53–7.45 (m, 2H), 7.34 (d, J = 7.8 Hz, 2H), 2.43 (s, 3H) | rsc.org |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 170.3, 144.7, 135.4, 135.0, 132.6, 131.4, 129.9, 129.3, 128.2, 21.8 | rsc.org |

Detailed Research Findings

The Role of this compound in Electrophilic Processes

The electrophilic nature of this compound is the cornerstone of its synthetic utility. The electron-withdrawing p-toluenesulfonyl group significantly activates the imine functionality, making the carbon atom a prime target for nucleophilic attack. This has led to the development of a vast array of synthetic methodologies.

Nucleophilic Addition Reactions:

A wide variety of nucleophiles, including organometallic reagents, enolates, and cyanide, readily add to the C=N bond of this compound. These reactions provide a direct route to a diverse range of α-substituted amines. For instance, the addition of Grignard reagents or organolithium compounds allows for the straightforward introduction of alkyl or aryl groups. The resulting sulfonyl-protected amines can then be deprotected under mild conditions to afford the corresponding primary or secondary amines.

Cycloaddition Reactions:

This compound also serves as a competent dienophile or dipolarophile in various cycloaddition reactions. Its participation in [4+2] and [2+2] cycloadditions has been particularly well-documented, providing access to complex heterocyclic scaffolds. For example, in the presence of a photosensitizer, it can undergo a [4+2] cycloaddition with dienes to yield tetrahydropyridine (B1245486) derivatives. nih.gov Furthermore, it can participate in [2+2] cycloadditions with alkenes to form azetidines, which are valuable building blocks in medicinal chemistry. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst or reaction conditions, making them powerful tools for asymmetric synthesis.

The Role of this compound in Radical Processes

While the chemistry of this compound has been predominantly explored through its electrophilic character, its involvement in radical reactions represents a growing and exciting area of research. The ability to engage this versatile synthon in radical transformations opens up new retrosynthetic disconnections and pathways to novel molecular structures.

Generation and Reaction of α-Iminyl Radicals:

A key strategy for involving N-sulfonylimines in radical processes is through the generation of α-iminyl radicals. Recent studies have demonstrated that visible-light photoredox catalysis can be a powerful tool for this purpose. nih.gov For example, α-bromo cyclic N-sulfonylimines can be converted to the corresponding α-iminyl radicals using a photoredox catalyst. nih.gov These highly reactive intermediates can then participate in a variety of radical coupling reactions, including allylation and reactions with silyl (B83357) enol ethers. nih.gov

Radical Cyclizations:

N-sulfonylimines embedded within a suitable molecular framework can undergo radical cyclizations to form complex polycyclic imines. nih.govresearchgate.net These reactions typically involve the intramolecular addition of a radical to the imine C=N bond. The initial cyclization produces an α-sulfonamidoyl radical, which can then undergo further transformations, such as β-elimination of a sulfonyl radical, to yield the final imine product. nih.govresearchgate.net This strategy provides a powerful method for the construction of intricate ring systems from relatively simple starting materials. The development of these radical-based methodologies significantly broadens the synthetic utility of this compound and its derivatives, allowing for the formation of C-C bonds under neutral conditions that are often complementary to traditional polar reactions.

Structure

3D Structure

Properties

IUPAC Name |

N-benzylidene-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCKVBQOKOFBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51608-60-7 | |

| Record name | N-Benzylidene-4-methylbenzensulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzylidene 4 Methylbenzenesulfonamide

Condensation Reactions of p-Toluenesulfonamide (B41071) with Benzaldehyde Derivatives

The direct condensation of sulfonamides with aldehydes is the most common and straightforward method for preparing N-sulfonylimines like N-benzylidene-4-methylbenzenesulfonamide nih.gov. This reaction involves the formation of a carbon-nitrogen double bond through the elimination of a water molecule. The efficiency of this process is heavily influenced by the chosen catalytic system, reaction conditions, and the method of water removal.

Traditional Catalytic Approaches

Historically, the synthesis of N-sulfonylimines has been facilitated by catalysts that promote the condensation reaction. These methods often employ strong Lewis or Brønsted acids to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the sulfonamide.

Commonly used Lewis acid catalysts include:

Iron(III) chloride (FeCl₃)

Tungsten(VI) chloride (WCl₆)

Zinc chloride on silica (B1680970) (ZnCl₂/SiO₂)

Titanium(IV) chloride (TiCl₄) in the presence of triethylamine (B128534) (Et₃N)

Aluminum chloride (AlCl₃) nih.gov

Brønsted acids, such as Amberlyst 15, have also been employed to catalyze this transformation nih.gov. While effective in promoting the reaction, these traditional methods often require harsh conditions and can be complicated by catalyst separation, waste generation, and sensitivity to moisture.

Catalyst-Free and Environmentally Benign Protocols

In response to the growing demand for sustainable chemical processes, catalyst-free methods for synthesizing N-sulfonylimines have been developed. A notable eco-friendly approach involves the direct condensation of sulfonamides and aldehydes using neutral aluminum oxide (Al₂O₃) as a highly effective and reusable dehydrating agent, with dimethyl carbonate (DMC) serving as a green solvent nih.gov.

This protocol has proven successful for a wide range of substrates, producing N-sulfonylimines in high yields and purity through a simple experimental procedure nih.gov. For the synthesis of (E)-N-benzylidene-4-methylbenzenesulfonamide specifically, this method yields the product as a white solid in 96% yield rsc.org. The reaction demonstrates broad functional group tolerance, as evidenced by the successful synthesis of various substituted derivatives.

| Benzaldehyde Derivative | Resulting N-sulfonylimine | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-methylbenzenesulfonamide | 96% | rsc.org |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | 93% | rsc.org |

| 2-Methylbenzaldehyde | (E)-4-methyl-N-(2-methylbenzylidene)benzenesulfonamide | 93% | rsc.org |

| 3-Methylbenzaldehyde | (E)-4-methyl-N-(3-methylbenzylidene)benzenesulfonamide | 93% | rsc.org |

| 4-(Dimethylamino)benzaldehyde | (E)-N-(4-(dimethylamino)benzylidene)-4-methylbenzenesulfonamide | 95% | rsc.org |

| Naphthalene-1-carbaldehyde | (E)-4-methyl-N-(naphthalen-1-ylmethylene)benzenesulfonamide | 87% | rsc.org |

| 4-Fluorobenzaldehyde | (E)-N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide | 91% | rsc.org |

Metal-Catalyzed Dehydrative Condensation Strategies (e.g., Iron-catalyzed)

Metal catalysts, particularly those based on iron, are often employed as Lewis acids to facilitate the dehydrative condensation. Iron(III) chloride (FeCl₃) is a common and inexpensive Lewis acid that can effectively catalyze the formation of N-sulfonylimines nih.gov. The iron catalyst activates the aldehyde, and the reaction proceeds via nucleophilic attack from the sulfonamide, followed by dehydration to yield the final imine product. These methods are valued for their efficiency, though they may require anhydrous conditions to prevent catalyst deactivation.

Role of Dehydrating Agents and Reaction Conditions

The condensation reaction between an aldehyde and a sulfonamide is a reversible equilibrium process. To drive the reaction towards the product side and achieve high yields, the removal of water is crucial. Various dehydrating agents are employed for this purpose.

Aluminum Oxide (Al₂O₃): Neutral alumina (B75360) has been identified as a highly efficient, inexpensive, and reusable heterogeneous dehydrating agent. Its use in a catalyst-free system provides a practical and environmentally friendly route to N-sulfonylimines nih.gov. Studies have shown that Al₂O₃ can be recycled and reused for at least five consecutive runs without a significant loss in efficiency, consistently affording the product in high yields (92–96%) nih.gov.

Molecular Sieves: These are another common choice for a dehydrating agent. However, in a direct comparison for a catalyst-free synthesis of this compound, molecular sieves resulted in a conversion of only 75%, significantly lower than the near-quantitative conversion achieved with Al₂O₃ nih.gov.

Reaction conditions such as solvent and temperature also play a vital role. The use of green solvents like dimethyl carbonate (DMC) is preferred over traditional volatile organic compounds. The reaction is typically carried out at elevated temperatures, for instance, 110 °C, to facilitate the dehydration process rsc.org.

Advanced and Emerging Synthetic Routes to this compound

While condensation reactions remain the mainstay for the synthesis of this compound, research into advanced synthetic methodologies continues. These emerging routes aim to improve efficiency, reduce environmental impact, and broaden the scope of applicable substrates. For the broader class of N-sulfonylimines, these advancements include the development of novel catalytic systems and the use of alternative reaction media and energy sources, such as microwave irradiation or mechanochemistry. For instance, a solventless grinding method has been used to synthesize a related sulfonohydrazide, highlighting the potential of mechanochemistry in creating more sustainable synthetic pathways mdpi.com. While specific applications of these advanced routes for the direct synthesis of this compound are less commonly reported than condensation methods, they represent a promising direction for future research.

Mechanistic Investigations of N Benzylidene 4 Methylbenzenesulfonamide Reactivity

Nucleophilic Addition Pathways

The most common reaction manifold for N-benzylidene-4-methylbenzenesulfonamide involves the nucleophilic addition across the C=N double bond. The imine carbon acts as an electrophilic center, readily accepting electron density from various nucleophiles. This process leads to the formation of a tetrahedral intermediate, which is typically protonated upon workup to yield the final addition product.

Carbon-Nucleophile Additions (e.g., cyanomethylation, Grignard reagents, enolates)

The addition of carbon-based nucleophiles to this compound is a powerful method for carbon-carbon bond formation, leading to the synthesis of α-substituted N-tosyl amines.

Cyanomethylation: A notable example is the copper-catalyzed cyanomethylation using acetonitrile (B52724) as the nucleophilic source. In this reaction, the C-H bond of acetonitrile is activated, allowing for its addition to the imine. Research has shown that (E)-N-benzylidene-4-methylbenzenesulfonamide can be used as a model substrate for this transformation. rsc.org The reaction proceeds under elevated temperatures, and the yield is sensitive to the catalyst loading. rsc.org The scope of this reaction is broad, tolerating various substituents on the benzylidene portion of the molecule. Electron-donating groups such as methyl and methoxy (B1213986), as well as electron-withdrawing groups like nitro and fluoro, are well-tolerated, providing the desired products in good to excellent yields. rsc.org

| Substrate (Substituent on Benzylidene Ring) | Product | Yield (%) |

|---|---|---|

| -H (1a) | 2a | 98 |

| 4-Me (1b) | 2b | 85 |

| 4-OMe (1c) | 2c | 75 |

| 4-NO2 (1f) | 2f | 69 |

| 4-F (1g) | 2g | 71 |

| Naphthalen-1-yl (1i) | 2i | 87 |

| Naphthalen-2-yl (1j) | 2j | 90 |

Table 1: Substrate scope for the Cu-catalyzed cyanomethylation of substituted this compound derivatives. Data sourced from a 2021 study on the topic. rsc.org

Grignard Reagents: Organomagnesium halides (Grignard reagents) are potent carbon nucleophiles that readily add to the electrophilic imine carbon of N-sulfonylimines. The reaction mechanism is analogous to the addition of Grignards to aldehydes and ketones. The R-group of the Grignard reagent attacks the imine carbon, breaking the C=N π-bond and forming a new C-C bond. This results in a magnesium amide salt as an intermediate, which upon acidic workup, yields the corresponding N-alkylated or N-arylated sulfonamide. This method is highly effective for the synthesis of α-branched amines.

Enolates: Lithium enolates, derived from esters or ketones, can also serve as nucleophiles in aza-aldol type reactions with this compound. The reaction involves the addition of the enolate's α-carbon to the imine carbon. Mechanistic studies on related systems have shown that the reaction can proceed through a dimer-based transition state, especially when using lithium enolates solvated by chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). This pathway leads to the formation of β-amino esters or ketones, which are valuable synthetic intermediates.

Hydride Additions and Reductive Transformations

The reduction of the imine functionality in this compound to the corresponding amine is a common and important transformation. This is typically achieved through the addition of a hydride ion (:H⁻) from a metal hydride reagent.

The mechanism involves the nucleophilic attack of the hydride on the imine carbon, which generates a nitrogen anion intermediate. Subsequent protonation of this anion by a proton source (often from the solvent or during workup) affords the final N-benzylsulfonamide product. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Because the Al-H bond is more polar than the B-H bond, LiAlH₄ is a stronger reducing agent than NaBH₄.

Another important reductive pathway is transfer hydrogenation. In this process, a stable molecule, such as an alcohol, serves as the source of hydrogen. For instance, a palladium/zinc co-catalytic system can facilitate the asymmetric transfer hydrogenation of N-sulfonylimines using simple alcohols like methanol (B129727) or ethanol (B145695) as the hydrogen source, producing chiral amines with high optical purity. rsc.org Mechanistic studies suggest the reaction may be initiated via a Pd-hydride intermediate. rsc.org

Radical Reaction Mechanisms

Beyond ionic pathways, the reactivity of this compound can also be governed by radical mechanisms. These processes involve single-electron steps and the generation of highly reactive radical intermediates.

Hydrogen Atom Transfer (HAT) Processes and Sulfonyl Radical Generation

Hydrogen Atom Transfer (HAT) is a fundamental process where a hydrogen atom (a proton and an electron) is transferred between two species. In the context of sulfonamides, a nitrogen-centered radical can be generated through a HAT process. For example, photoredox catalysis can induce a single-electron oxidation of a sulfonamide, which, after deprotonation, forms an N-centered radical.

This N-centered radical is a key intermediate that can lead to the generation of a sulfonyl radical. A relevant mechanism involves the fragmentation of an α-sulfonamidoyl radical (a carbon-centered radical adjacent to the sulfonamide nitrogen). This species can undergo a β-elimination (or fragmentation) reaction, cleaving the C-S bond to form a more stable C=N double bond (an imine) and releasing a sulfonyl radical (RSO₂•). nih.gov This pathway demonstrates how sulfonamide structures can serve as precursors to sulfonyl radicals under radical conditions. nih.gov

Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) is another key radical mechanism where one electron is transferred from a donor to an acceptor molecule. N-sulfonylimines, due to the electron-withdrawing sulfonyl group, can act as electron acceptors. An SET event would involve the transfer of a single electron to the N-sulfonylimine, generating a radical anion. This highly reactive intermediate can then undergo further reactions, such as coupling with other radical species. Photoredox catalysis is a common method for initiating such SET processes, where a photocatalyst, upon excitation by visible light, can facilitate the electron transfer to or from the substrate. researchgate.net

Pericyclic and Concerted Organic Processes

This compound, as an activated imine, possesses the potential to participate in a variety of pericyclic and concerted organic reactions. These reactions are characterized by a cyclic transition state and proceed in a single, concerted step without the formation of intermediates. While specific studies focusing exclusively on this compound in all classes of pericyclic reactions are not extensively documented, the reactivity of the broader class of N-sulfonylimines provides a strong indication of its potential utility in such transformations. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the imine carbon and influences the energetics of the frontier molecular orbitals, making it a suitable component in several concerted processes.

One of the most relevant areas of investigation for N-sulfonylimines is their participation in cycloaddition reactions. For instance, photosensitized [4+2] and [2+2] cycloaddition reactions of N-sulfonylimines have been explored. These reactions allow for the stereoselective construction of complex polycyclic scaffolds and azetidine (B1206935) derivatives. The regioselectivity and diastereoselectivity of these cycloadditions are key aspects of their synthetic utility. While the specific substrate scope in published studies does not always explicitly detail the performance of this compound, the general reactivity of N-arylsulfonylimines in these transformations suggests its potential as a viable substrate.

The outcomes of these cycloadditions are often dictated by the nature of the reactants and the reaction conditions, such as the choice of photosensitizer. The ability to modulate the reaction pathway between a [4+2] and a [2+2] cycloaddition by modifying the N-sulfonylimine structure highlights the tunability of these concerted processes.

While detailed mechanistic studies on electrocyclic reactions and sigmatropic rearrangements involving this compound are scarce in the literature, the fundamental principles of pericyclic reactions suggest that, with appropriate substitution patterns and reaction conditions, this compound could potentially undergo such transformations. The imine functionality can act as a two-atom component in cycloadditions, and the phenyl and tosyl groups can be modified to influence the electronic and steric properties, thereby tuning its reactivity in other concerted processes.

Characterization and Role of Transient Intermediates (e.g., iminium ions, radical species, metal-bound complexes)

The reactivity of this compound is often mediated by the formation of transient intermediates. While the direct observation and characterization of these species can be challenging due to their short lifetimes, their involvement is inferred from reaction outcomes and mechanistic studies of related systems.

Iminium Ions: Although the nitrogen atom in this compound is part of a sulfonamide group and is less basic than in a simple imine, protonation or coordination to a Lewis acid can generate a transient N-tosyl iminium ion. This species is significantly more electrophilic than the parent imine and is a key intermediate in many acid-catalyzed addition reactions. The increased positive charge on the imine carbon makes it highly susceptible to nucleophilic attack. While the direct characterization of the this compound-derived iminium ion is not extensively reported, its formation is a cornerstone of its reactivity in polar, acid-catalyzed reactions.

Radical Species: The involvement of radical species in reactions of this compound is less common but can be induced under specific conditions, such as photolysis or in the presence of radical initiators. The imine C=N bond can undergo homolytic cleavage or addition of a radical species to form a nitrogen-centered or carbon-centered radical intermediate. These intermediates can then participate in subsequent propagation steps to form the final products. Mechanistic studies on photosensitized cycloadditions of N-sulfonylimines suggest the possibility of radical ion intermediates depending on the reaction pathway.

Metal-Bound Complexes: this compound can act as a ligand to form metal-bound complexes, which are crucial transient intermediates in many catalytic reactions. The nitrogen atom of the imine and the oxygen atoms of the sulfonyl group can coordinate to a metal center. This coordination activates the imine towards nucleophilic attack, often by increasing the electrophilicity of the imine carbon.

Several studies have reported the synthesis and characterization of transition metal complexes with Schiff bases structurally related to this compound. For example, complexes with Co(II), Cu(II), Zn(II), and Ni(II) have been prepared and characterized using techniques such as IR, NMR, and mass spectrometry. In these complexes, the imine nitrogen and other donor atoms of the ligand coordinate to the metal ion.

The role of metal-bound intermediates is also evident in catalytic asymmetric reactions. For instance, in the arylation of N-tosylimines, a cooperative effect between two different zinc species, a Lewis acidic Zn(C6F5)2 and a nucleophilic diarylzinc (ZnAr2), has been demonstrated. The Lewis acidic zinc center coordinates to the N-tosylimine, activating it towards nucleophilic attack by the diarylzinc reagent. The characterization of the resulting zinc-bound product provides insight into the nature of these transient metal-bound species.

The following table summarizes some of the characterized metal complexes of Schiff bases related to this compound:

| Metal Ion | Ligand System | Characterization Methods |

| Co(II), Cu(II), Zn(II), Ni(II) | (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide | IR, NMR, Mass Spectrometry, Elemental Analysis |

| Zn(II) | Diarylzinc and N-tosylimine | X-ray Crystallography of reaction intermediates |

| Cu(II) | N-tosylimine and chiral spiro phosphine (B1218219) ligand | Inferred from catalytic cycle in asymmetric additions |

Elucidation of Stereochemical Control and Diastereoselectivity in Adduct Formation

The stereochemical outcome of reactions involving this compound is of paramount importance for its application in asymmetric synthesis. The elucidation of the factors that control stereoselectivity, particularly diastereoselectivity in adduct formation, has been a subject of significant research, especially within the broader context of N-tosyl imines.

A key strategy for achieving high levels of diastereoselectivity is the use of chiral auxiliaries or chiral catalysts. In the case of additions to the C=N bond of N-tosyl imines, the stereochemistry of the newly formed stereocenters is often dictated by the facial selectivity of the nucleophilic attack.

One well-studied example is the diastereoselective allylation of chiral N-tosyl imines. In these reactions, a chiral center adjacent to the imine functionality can direct the incoming nucleophile to one of the two diastereotopic faces of the imine. The mechanism of this stereochemical control is often rationalized by the formation of a cyclic, chelated transition state. For instance, in Lewis acid-mediated allylations of β-alkoxy N-tosyl imines, the formation of a six-membered ring chelate involving the Lewis acid, the imine nitrogen, and the oxygen of the alkoxy group is proposed. This chelated intermediate adopts a preferred conformation, typically a half-chair, which exposes one face of the imine to nucleophilic attack, leading to high diastereoselectivity.

The choice of Lewis acid can significantly influence the degree and sense of diastereoselectivity. Chelating Lewis acids, such as ZnBr2, can promote the formation of a rigid cyclic transition state, leading to high syn-selectivity in additions to α-chiral N-sulfonyl imines. In contrast, non-chelating Lewis acids like BF3·OEt2 may favor an open-chain transition state, often resulting in anti-selectivity, which can be rationalized by models such as the Felkin-Anh model, although this model does not always adequately predict the outcomes for N-sulfonyl imines.

The diastereoselectivity in cycloaddition reactions involving N-sulfonylimines is also a critical aspect. In [4+2] cycloadditions, the relative stereochemistry of the substituents in the newly formed ring is controlled by the concerted nature of the reaction and the geometry of the transition state. The endo/exo selectivity is often influenced by secondary orbital interactions and steric effects.

The following table presents data from a representative study on the diastereoselective addition to N-tosyl imines, illustrating the effect of the Lewis acid on the diastereomeric ratio of the product.

| Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |

| Allyltrimethylsilane | BF3·OEt2 | CH2Cl2 | -78 | 95:5 |

| Allyltrimethylsilane | TiCl4 | CH2Cl2 | -78 | 10:90 |

| Allyltrimethylsilane | SnCl4 | CH2Cl2 | -78 | 20:80 |

| Allyltrimethylsilane | ZnBr2 | CH2Cl2 | -78 | 5:95 |

This data highlights the tunability of the diastereoselectivity by careful selection of the reaction conditions, particularly the Lewis acid catalyst.

Applications of N Benzylidene 4 Methylbenzenesulfonamide As a Key Synthon for Complex Molecular Architectures

Synthesis of Advanced Nitrogen-Containing Heterocyclic Compounds

The reactivity of the imine functional group in N-benzylidene-4-methylbenzenesulfonamide makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems.

The β-lactam (2-azetidinone) ring is a core structural motif in many widely used antibiotics. nih.gov One of the most powerful methods for constructing this four-membered ring is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. utrgv.edunih.gov

The N-tosyl group in this compound is electron-withdrawing, which enhances the electrophilicity of the imine carbon, making it a suitable substrate for this reaction. Research has shown that ketenes can couple with N-tosyl imines to generate β-lactams. nih.gov The reaction typically proceeds by the nucleophilic attack of the imine nitrogen on the ketene, followed by cyclization to form the 2-azetidinone ring. The stereochemical outcome of the reaction can often be controlled, with studies indicating that N-tosyl imines predominantly yield cis-β-lactams. nih.gov

Table 1: Representative Staudinger [2+2] Cycloaddition for β-Lactam Synthesis This table illustrates the general reaction. Specific yields for this compound were not available in the searched literature.

| Imine Substrate | Ketene Precursor | Product | Stereochemistry |

| N-Tosyl Imine | Acid Chloride + Base | cis-β-Lactam | Predominantly cis nih.gov |

| N-Triflyl Imine | Acid Chloride + Base | trans-β-Lactam | Predominantly trans nih.gov |

Dipyrromethanes are crucial intermediates in the synthesis of porphyrins and related macrocycles. researchgate.netgoogle.com A synthetic route has been developed that utilizes N-tosyl imines, such as this compound, for the synthesis of important dipyrromethane building blocks. researchgate.net

The method involves the metal triflate-catalyzed condensation of a 5-substituted dipyrromethane with an N-tosyl imine. This reaction leads to the formation of mono- and di-sulfonamide alkylated 5-substituted dipyrromethanes, which are key precursors for more complex porphyrin structures. researchgate.net This highlights the role of this compound in constructing elaborate molecules based on the pyrrole (B145914) scaffold.

Building upon the synthesis of dipyrromethane derivatives, this compound is integral to a novel, two-step synthetic route for producing meso-substituted tetraphenyl porphyrins. researchgate.net Porphyrins are of immense interest for their applications in materials chemistry and as biomimetic models. nih.gov

The process begins with the metal triflate-catalyzed condensation of a 5-substituted dipyrromethane and an N-tosyl imine, such as this compound, which forms a porphyrinogen (B1241876) intermediate. researchgate.net The subsequent step is the oxidation of this intermediate to yield the final, stable porphyrin. researchgate.net This "2+2" condensation strategy offers a significant advantage over traditional mixed-aldehyde condensations by providing milder reaction conditions and reducing the number of scrambling products, leading to fairer yields of the desired trans-A₂B₂-tetraarylporphyrins. researchgate.net

Table 2: Synthesis of Porphyrins using N-Tosyl Imines and Dipyrromethanes Data sourced from research on condensation reactions with N-tosyl imines. researchgate.netbeilstein-journals.org

| Dipyrromethane Reactant | N-Tosyl Imine Reactant | Catalyst | Product |

| 5-Substituted Dipyrromethane | N-(substituted benzylidene)-4-methylbenzenesulfonamide | Metal Triflate (e.g., Cu(OTf)₂) | Porphyrinogen Intermediate |

| 1,9-Diformyldipyrromethane | Pyrrole (excess) | Cu(OTf)₂ | Copper(II) Corrole beilstein-journals.org |

Indazoles are an important class of nitrogen-containing heterocycles that are prevalent in medicinal chemistry. mdpi.com Numerous synthetic methods exist for the preparation of indazole derivatives, often involving the cyclization of substituted hydrazones or intramolecular C-H amination reactions. nih.govmdpi.com Similarly, the formation of azaarene adducts is a key transformation in organic synthesis. However, based on the surveyed literature, direct synthetic routes to indazole derivatives or azaarene adducts using this compound as a starting material have not been reported.

Preparation of Functionalized Amino Acid Derivatives

The synthesis of non-proteinogenic amino acids is of great interest due to their roles as peptide mimics and pharmacologically active agents. This compound serves as a valuable starting material for creating chiral amino acid precursors.

The aza-Reformatsky reaction is a powerful and direct method for preparing β-amino esters, which are immediate precursors to β-amino acids. nih.gov The reaction typically involves the condensation of an imine with an α-haloester in the presence of activated zinc metal. nih.govresearchgate.net

This compound, as a stable N-sulfonyl imine, is a suitable electrophile for this transformation. The reaction proceeds via the formation of a zinc enolate from the α-haloester, which then undergoes a nucleophilic addition to the imine carbon of the sulfonamide. Subsequent hydrolysis of the resulting adduct yields the desired β-amino ester. The use of chiral N-sulfinyl- or N-sulfonylimines in this reaction can provide high levels of stereocontrol, making it an efficient method for the asymmetric synthesis of β-amino acids. nih.govnih.gov

Table 3: General Scheme for the Aza-Reformatsky Reaction This table illustrates the general reaction. Specific yields for this compound were not available in the searched literature.

| Imine Substrate | Reagent 1 | Reagent 2 | Product |

| N-Sulfonyl Imine | α-Haloester (e.g., Ethyl bromoacetate) | Zinc (Zn) | β-Amino Ester nih.gov |

| Chiral N-Sulfinylimine | Ethyl bromodifluoroacetate | Zinc (Zn) | Chiral α,α-difluoro-β-amino ester nih.gov |

α-Aminophosphonic Acid Derivative Formation

α-Aminophosphonic acids, as structural analogues of α-amino acids, are of significant interest in medicinal chemistry. The synthesis of their derivatives can be efficiently achieved through the addition of phosphorus nucleophiles to the activated C=N bond of N-sulfonyl imines like this compound. This transformation is a variant of the renowned Kabachnik-Fields reaction.

Oxazolidin-5-ones and Azlactones as Intermediates

The direct conversion of this compound into oxazolidin-5-one or azlactone (azafuran-5-one) scaffolds is not a commonly reported transformation in chemical literature. The synthesis of these specific heterocyclic cores typically requires starting materials that contain a pre-existing or readily accessible carboxylic acid or acylamino functionality, which is absent in the structure of this compound. Standard synthetic routes to azlactones, for instance, often involve the Erlenmeyer-Plöchl reaction, which utilizes the cyclization of an N-acylglycine in the presence of an aldehyde. Therefore, this compound does not serve as a direct precursor for these particular intermediates under conventional synthetic strategies.

Construction of Diverse Carbon-Carbon Bonded Scaffolds

The activated imine moiety of this compound is an excellent electrophile for a variety of carbon-based nucleophiles. This reactivity allows for the formation of a wide range of carbon-carbon bonds, leading to the assembly of complex molecular frameworks.

Cyanoalkylation Products

The addition of cyanide to imines, known as the Strecker reaction, is a classic method for synthesizing α-aminonitriles, which are valuable precursors to α-amino acids. This compound is an excellent substrate for this reaction. Research has shown that nucleophilic N-heterocyclic carbenes (NHCs) can effectively catalyze the addition of trimethylsilyl (B98337) cyanide (TMSCN) to this compound. thieme-connect.de The reaction proceeds efficiently under mild conditions to afford the corresponding N-tosylated α-aminonitrile product in high yield. thieme-connect.de This transformation represents a formal cyanoalkylation of the imine.

| Entry | Substrate | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | This compound | TMSCN | 5 | THF | 0 | 0.75 | N-[Cyano(phenyl)methyl]-4-methylbenzenesulfonamide | 94 |

Products from Conjugate Addition Reactions

The term conjugate addition, or Michael reaction, specifically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or a related system. wikipedia.org this compound, as an imine, does not possess the requisite conjugated π-system for a canonical Michael addition. Instead, it undergoes 1,2-addition, where nucleophiles attack the electrophilic imine carbon atom directly. uwo.ca

However, the high electrophilicity of the N-tosyl imine makes it an exceptional acceptor for a wide range of soft and hard nucleophiles in reactions that are mechanistically 1,2-additions. These include organometallic reagents like Grignard reagents and stabilized enolates, which add directly across the C=N double bond. While not formally conjugate additions, these reactions are crucial for C-C bond formation, leading to substituted N-tosyl amine products. The reaction with Grignard reagents, for example, provides a straightforward route to α-alkylated or α-arylated N-tosyl protected amines.

Annulation Products (e.g., with cyclopropenones)

N-sulfonyl imines are recognized as valuable partners in various annulation and cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. researchgate.net Their electron-deficient nature allows them to participate as heterodienophiles in [4+2] cycloadditions (Diels-Alder reactions) or as 2π components in [3+2] and [2+2] cycloadditions. researchgate.netrsc.org These reactions provide powerful methods for rapidly constructing complex cyclic architectures. For instance, N-tosyl imines can react with dienes to form tetrahydropyridines or with suitable 1,3-dipoles to generate five-membered heterocyclic rings. While specific examples of annulation reactions between this compound and cyclopropenones are not extensively documented, the established reactivity profile of N-sulfonyl imines suggests their potential utility in such transformations to create novel, strained, or complex ring systems.

Benzylic C-H Functionalization Products

The functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis. In the context of this compound, the sulfonamide group can act as a directing group to facilitate the regioselective functionalization of C-H bonds. nih.gov Transition-metal-catalyzed C-H activation is a prominent strategy where the sulfonamide's oxygen atoms can coordinate to a metal center, positioning the catalyst to interact with a specific C-H bond.

For this compound, this strategy is most commonly applied to achieve functionalization at the ortho position of the phenyl ring of the benzylidene moiety. The metal catalyst, directed by the sulfonamide, can mediate the cleavage of an ortho-C-H bond and its subsequent coupling with various partners, such as alkenes (alkenylation) or alkynes (alkynylation). nih.gov This approach provides a direct route to more complex, substituted aromatic structures from the simple imine precursor, leveraging the directing power of the N-tosyl group. mdpi.com Another potential site for functionalization is the benzylic position of the corresponding reduced amine, N-benzyl-4-methylbenzenesulfonamide, which contains a reactive C(sp³)-H bond. nsf.govnih.gov

Utility in Rearrangement Reactions (e.g., Smiles–Truce Rearrangement)

This compound serves as a valuable synthon in the realm of rearrangement reactions, most notably in the Smiles–Truce rearrangement. This intramolecular nucleophilic aromatic substitution reaction enables the formation of new carbon-carbon bonds and has been utilized to construct complex molecular architectures. acs.orgrsc.org The versatility of this compound is highlighted in modern synthetic methods, including those that are photochemically induced.

Recent advancements have showcased the use of this compound and its derivatives in visible-light-induced Smiles–Truce rearrangement reactions. acs.org This approach provides a mild and environmentally friendly pathway for the functionalization of alkenes, leading to the synthesis of structurally diverse sulfones, alcohols, and amines. acs.org

Detailed Research Findings

In a significant study, a derivative of this compound, specifically 4-methyl-N-(2,4,6-trimethoxybenzylidene)benzenesulfonamide, was used as a model substrate to develop a novel method for the functionalization of alkenes via a photocatalytic Smiles–Truce rearrangement. acs.org The reaction is initiated by the formation of a sulfonyl radical from the imine under visible light irradiation in the presence of a photocatalyst. acs.org This reactive sulfonyl radical then adds to an alkene, which in turn triggers the Truce–Smiles rearrangement, culminating in the migration of an aryl group to a carbon atom. acs.org

The standard conditions for these reactions typically involve the irradiation of a solution containing the this compound derivative, an alkene, a photocatalyst like Ir[dF(CF3)ppy]2(bpy)PF6, and a base such as K3PO4 in a solvent like acetonitrile (B52724) at ambient temperature using a 427 nm LED. acs.org This process underscores the role of this compound as a precursor to sulfonyl radicals, which are key intermediates in these carbon-carbon bond-forming reactions.

The substitution pattern on the benzylidene moiety of the molecule can influence the reaction's efficiency. For example, the introduction of electron-donating groups, such as methoxy (B1213986) groups on the aromatic ring of the imine, has been observed to enhance the yield of the rearranged product. acs.org The reaction has been successfully applied to a range of alkenes, including those bearing benzothiazole (B30560) and benzoxazole (B165842) groups, affording complex sulfonated products in good yields. acs.org For instance, reactions of imines with various benzothiazole-substituted alkenes have produced the corresponding rearranged products in yields ranging from 65–87%. acs.org

A plausible mechanism for this photocatalytic rearrangement begins with the excitation of the photocatalyst by visible light. The excited photocatalyst then promotes the formation of a sulfonyl radical from the this compound derivative via an energy transfer process. This sulfonyl radical subsequently attacks the C=C bond of the alkene, generating a carbon-centered radical. This intermediate then undergoes the characteristic Truce–Smiles rearrangement to produce a heteroatom radical, which is then converted to the final product. acs.org

Representative Data from Smiles-Truce Rearrangement Studies

The following interactive table summarizes results from visible-light-induced Smiles-Truce rearrangement studies involving derivatives of this compound and various alkenes.

| Imine Substrate | Alkene Substrate | Rearranged Product Type | Yield (%) | Reference |

| N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | 2-(but-3-en-1-ylsulfonyl)benzo[d]thiazole | Sulfone | 47 | acs.org |

| 4-methyl-N-(2,4,6-trimethoxybenzylidene)benzenesulfonamide | Thiophene-containing alkenes | Aryl migration products | Not specified | acs.org |

| Imine with methyl or methoxy group on aromatic ring | Benzothiazole-substituted alkenes | Sulfonated products | 65-87 | acs.org |

| Imine 2a | Benzoxazole-substituted alkene | Target product 13 | 71 | acs.org |

Theoretical and Computational Chemistry Studies on N Benzylidene 4 Methylbenzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. For N-benzylidene-4-methylbenzenesulfonamide, DFT calculations provide a fundamental understanding of its geometry, stability, and electronic characteristics. Such calculations are often performed using functionals like B3LYP or B3PW91 combined with basis sets such as 6-311++G(d,p) to ensure accuracy. edu.krdmkjc.in

DFT calculations are instrumental in mapping the electronic landscape of this compound. Key areas of investigation include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. mkjc.in A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. edu.krdmkjc.in These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would typically show negative potential around the oxygen atoms of the sulfonyl group and positive potential near the imine carbon and hydrogen atoms, indicating likely sites for chemical interactions.

Table 1: Illustrative Frontier Orbital Data for Sulfonamide Derivatives This table presents typical data obtained from DFT calculations on related sulfonamide compounds to illustrate the expected values for this compound.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicator of chemical reactivity and kinetic stability. mkjc.in |

Computational models are pivotal in predicting the reactivity of this compound. As an electron-deficient imine, it is a known electrophile. researchgate.net Its reactivity has been quantified experimentally and can be understood through computational analysis. Mayr's reactivity database, which correlates experimental kinetic data, provides a specific electrophilicity parameter (E) for the (E)-isomer of this compound. lmu.de

This parameter helps predict how readily the compound will react with a range of nucleophiles. DFT can complement this by modeling the approach of different nucleophiles to the imine carbon, helping to predict the regioselectivity of addition reactions.

Table 2: Experimental Reactivity Parameter for (E)-N-benzylidene-4-methylbenzenesulfonamide

| Parameter | Solvent | Value | Reference |

| Electrophilicity (E) | DMSO | -11.50 | lmu.de |

DFT is employed to model entire reaction pathways involving this compound, such as in cycloadditions or ene reactions. researchgate.net By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the activation energy of a reaction. This analysis reveals the energetic feasibility of a proposed mechanism and can explain why a particular reaction pathway is favored over another. Such studies provide critical insights into the kinetics and thermodynamics of reactions involving the title compound, guiding synthetic efforts.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are essential for understanding its conformational flexibility and the significant influence of solvents. chemrxiv.org

An MD simulation tracks the motions of atoms in the molecule as it interacts with explicit solvent molecules (like water, DMSO, or methanol). researchgate.netresearchgate.net This allows for the exploration of the molecule's conformational landscape—the various shapes it can adopt by rotating around its single bonds. The simulations can reveal the most stable conformations in a given solvent and the energy barriers between them. researchgate.net For instance, the dihedral angle between the benzylidene and the tosyl groups is a key conformational parameter that is heavily influenced by the surrounding solvent, which can stabilize or destabilize certain arrangements through specific interactions like hydrogen bonding or dipole-dipole forces. researchgate.net

Mechanistic Insights Derived from Computational Models

The integration of DFT and MD simulations provides comprehensive mechanistic insights. DFT calculations on the static structure can identify the most likely reactive sites (e.g., the electrophilic imine carbon), while MD simulations can show how the solvent environment might facilitate or hinder the approach of a reactant to that site. lmu.dechemrxiv.org

For example, computational models can explain the stereochemical outcomes of reactions. By modeling the transition states for the formation of different stereoisomers, researchers can determine which pathway has a lower activation energy, thus predicting the major product. These models have been used to understand the elegant application of similar N-sulfonylaldimines in stereochemically controlled ene reactions and inverse electron demand Diels-Alder chemistry. researchgate.net

Correlation with Experimental Spectroscopic Data for Structural and Mechanistic Confirmation

A crucial application of computational chemistry is the validation and interpretation of experimental data. Theoretical calculations are used to predict spectroscopic properties, which are then compared with experimental results from techniques like FTIR, UV-visible, and NMR spectroscopy. edu.krdresearchgate.net

DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies, when appropriately scaled, can be matched to the peaks in an experimental FTIR spectrum to confirm the presence of specific functional groups (e.g., C=N, SO₂). researchgate.net Similarly, theoretical calculations of UV-visible absorption spectra can be correlated with experimental data to understand the electronic transitions responsible for the observed absorption bands. edu.krd This correlation between theoretical predictions and experimental measurements provides powerful confirmation of the molecule's structure and the accuracy of the computational model. mkjc.in

Table 3: Example of Correlation Between Experimental and Calculated Vibrational Frequencies for Key Functional Groups in Related Sulfonamides This table illustrates how calculated data is compared to experimental data for structural confirmation. Values are representative for this class of compounds.

| Functional Group | Experimental FTIR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| C=N | ~1604 cm⁻¹ researchgate.net | ~1610 cm⁻¹ researchgate.net | Imine stretch |

| SO₂ (asymmetric) | ~1330-1350 cm⁻¹ | ~1340-1360 cm⁻¹ | Sulfonyl stretch |

| SO₂ (symmetric) | ~1150-1170 cm⁻¹ | ~1160-1180 cm⁻¹ | Sulfonyl stretch |

Concluding Remarks and Future Research Directions

Emerging Trends and Unexplored Reactivity in N-Sulfonylimine Chemistry

The field of N-sulfonylimine chemistry continues to evolve, with emerging trends focusing on the development of novel catalytic systems for asymmetric transformations. The inherent chirality of many target molecules has driven the exploration of enantioselective additions to the imine bond. While significant progress has been made, the full potential of N-benzylidene-4-methylbenzenesulfonamide in asymmetric catalysis remains an area ripe for further investigation. Unexplored areas of reactivity may include its participation in radical-mediated processes and multicomponent reactions leading to novel molecular scaffolds.

Potential for Developing Novel Synthetic Methodologies with this compound

The stability and well-defined reactivity of this compound make it an ideal platform for the development of new synthetic methodologies. Future research could focus on its application in flow chemistry, allowing for safer and more efficient production of its derivatives on a larger scale. Furthermore, its immobilization on solid supports could lead to the development of recyclable reagents and catalysts, aligning with the principles of green chemistry. The development of one-pot, multi-step reaction sequences starting from this versatile imine could provide rapid access to complex molecular architectures.

Broader Impact on Organic Synthesis and Materials Science

The utility of this compound extends beyond the synthesis of discrete small molecules. Its derivatives are valuable building blocks for the construction of functional polymers. For instance, multicomponent polymerizations involving sulfonyl azides (which can generate N-sulfonylimines in situ) have been used to create multifunctional polymers with applications in sensing and as antibacterial materials acs.org. The incorporation of the this compound moiety into polymer backbones or as pendant groups could impart unique thermal, optical, or electronic properties to the resulting materials, opening up new avenues in materials science. The continued exploration of this compound's reactivity will undoubtedly lead to further innovations in both organic synthesis and the development of advanced materials.

Q & A

Q. What are the established synthetic routes for N-benzylidene-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

this compound is typically synthesized via condensation of 4-methylbenzenesulfonamide with benzaldehyde derivatives. A green chemistry approach using P₂O₅/SiO₂ as a heterogeneous catalyst under solvent-free conditions achieves high yields (91%) with minimal byproducts. Key parameters include stoichiometric control (1:1 ratio of reactants), reaction temperature (80–100°C), and catalyst loading (5–10 wt%). Post-synthesis purification involves recrystallization from ethanol or column chromatography. Characterization via melting point (108–109°C) and NMR (δ 8.99 ppm for imine proton) confirms product identity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : NMR identifies the imine proton (δ 8.99–9.01 ppm) and aromatic protons (δ 7.2–7.8 ppm). NMR confirms the sulfonamide and imine carbons (δ 140–145 ppm). IR spectroscopy detects N–H (3300–3400 cm) and S=O (1150–1350 cm) stretches .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structural parameters (e.g., bond lengths, angles). ORTEP-III visualizes hydrogen-bonding networks, which are critical for understanding packing motifs .

Q. What safety protocols should be followed when handling sulfonamide derivatives like this compound?

While specific safety data for this compound is limited, structurally related sulfonamides (e.g., N-hydroxy-4-methylbenzenesulfonamide) are classified as flammable solids (GHS Category 1/2) and skin/eye irritants (Category 2/2A). Recommended precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Avoidance of dust generation (work under fume hoods).

- Storage in sealed containers at 2–8°C .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzaldehyde moiety influence the reactivity of this compound in catalytic reactions?

Substituents on the benzaldehyde ring (e.g., –OMe, –tBu) modulate electron density at the imine group, affecting reactivity in Cu-catalyzed cyanomethylation. Electron-donating groups (–OMe) enhance nucleophilicity, increasing yields (up to 98%), while electron-withdrawing groups may require harsher conditions. Mechanistic studies (e.g., Hammett plots) correlate substituent effects with reaction rates .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound derivatives?

Graph-set analysis (e.g., Etter’s rules) reveals that N–H···O and C–H···O interactions dominate packing. For example, in N-(4-hydroxyphenyl)benzenesulfonamide, intermolecular N–H···O bonds form infinite chains (C(4) motif), stabilizing the lattice. Such patterns guide crystal engineering for co-crystallization or polymorphism studies .

Q. How can computational methods enhance the structural analysis of this compound?

- Density Functional Theory (DFT) : Optimizes molecular geometry and predicts vibrational spectra (IR/Raman) for comparison with experimental data.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-stacking, van der Waals contacts) from SC-XRD data.

- Molecular Docking : Screens binding affinity with biological targets (e.g., enzymes), leveraging sulfonamide’s role as a pharmacophore .

Methodological Considerations

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst, and solvent interactions systematically.

- Data Contradictions : Resolve discrepancies in spectroscopic data (e.g., NMR shifts) by verifying solvent effects or tautomeric equilibria .

- Crystallographic Refinement : Employ SHELXL for high-resolution data to model disorder or twinning accurately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.